(2-(p-Tolyl)pyrimidin-5-yl)methanol
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
[2-(4-methylphenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)12-13-6-10(8-15)7-14-12/h2-7,15H,8H2,1H3 |
InChI Key |
GVOAHVBWHAKONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol typically involves the reaction of p-tolylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(p-Tolyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: (2-(p-Tolyl)pyrimidin-5-yl)carboxylic acid.
Reduction: (2-(p-Tolyl)pyrimidin-5-yl)methanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-(p-Tolyl)pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-(p-Tolyl)pyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (2-(p-Tolyl)pyrimidin-5-yl)methanol, a comparative analysis with two analogs is provided:
Key Observations :
Electronic Effects: The CF₃ group in the trifluoromethyl analog () is strongly electron-withdrawing, which polarizes the pyrimidine ring and may enhance electrophilic substitution reactivity. The SCH₃ group () introduces sulfur’s lone pairs, enabling unique interactions in catalytic or biological systems.
Solubility and Lipophilicity: The hydroxymethyl group in all three compounds improves water solubility compared to non-polar analogs. The p-Tolyl group increases lipophilicity relative to CF₃ and SCH₃ derivatives, suggesting better membrane permeability but lower aqueous solubility.
Synthetic Accessibility :
- The trifluoromethyl analog () likely requires specialized fluorination reagents (e.g., Togni’s reagent), increasing synthesis complexity.
- The target compound’s p-Tolyl group can be introduced via Suzuki-Miyaura coupling, a well-established method for aryl-pyrimidine synthesis .
- The methylthio analog () may be synthesized via nucleophilic substitution of a chloropyrimidine precursor with methanethiol .
Biological Relevance :
- Pyrimidines with hydroxymethyl groups are common intermediates in drug synthesis. For example, Rosuvastatin () features a pyrimidine core critical for lipid-lowering activity.
- The p-Tolyl group in the target compound may enhance binding to hydrophobic enzyme pockets, while the CF₃ group () could improve metabolic stability in drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
